molecular formula C15H12FN5O B5269012 2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B5269012
M. Wt: 297.29 g/mol
InChI Key: FDDPOLVDAJFUFU-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is an organic compound that features a fluorophenyl group and a tetrazole ring

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used in medicinal chemistry, it might interact with biological targets through its tetrazole group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and specific use. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in fields like medicinal chemistry where tetrazole derivatives are often used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated with 2-fluorophenylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
  • 2-(2-bromophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
  • 2-(2-methylphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

Uniqueness

2-(2-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-13-7-2-1-4-10(13)9-14(22)17-12-6-3-5-11(8-12)15-18-20-21-19-15/h1-8H,9H2,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPOLVDAJFUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=NNN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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